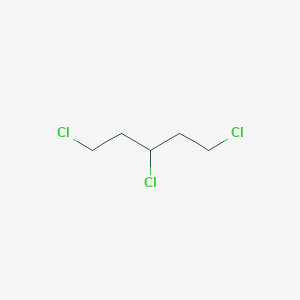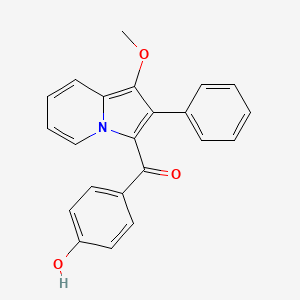![molecular formula C12H14N2O3 B14450439 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 75201-64-8](/img/structure/B14450439.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds It is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl group and a pentane-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione typically involves the diazotization of 4-methoxyaniline followed by coupling with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then reacted with pentane-2,4-dione in the presence of a base such as sodium acetate to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the dye industry for the production of azo dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Chlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is unique due to its specific structural features, including the methoxy group and the pentane-2,4-dione moiety.
Propriétés
Numéro CAS |
75201-64-8 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)12(9(2)16)14-13-10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
Clé InChI |
OWVAQAYFZHEIFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


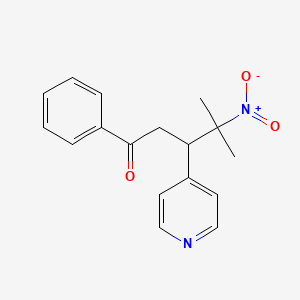
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
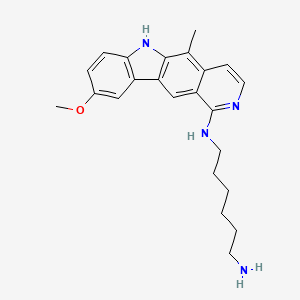
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
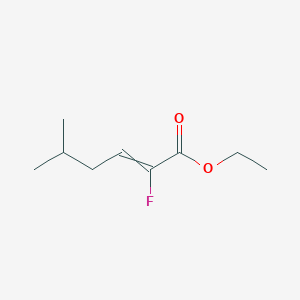

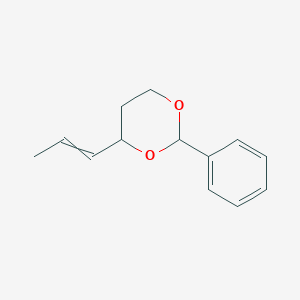
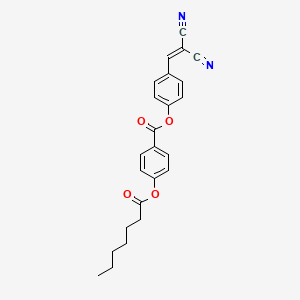

![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
